Lithium pyrrolidinoborohydride 1M solu

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

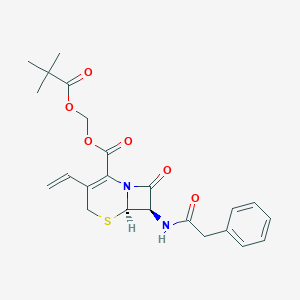

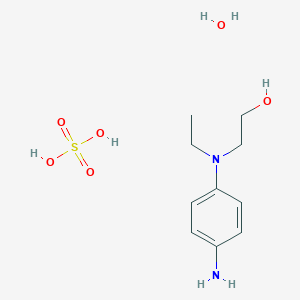

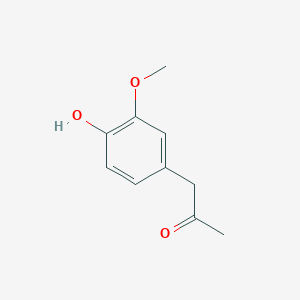

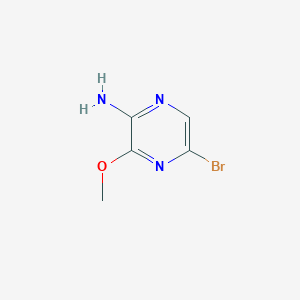

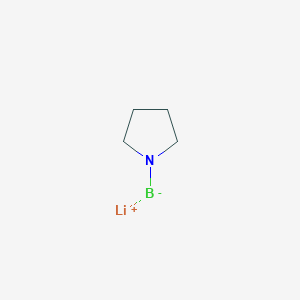

Lithium pyrrolidinoborohydride is a compound that has been studied for its potential applications in organic synthesis and materials science. It is a lithium salt that contains a pyrrolidine ring and a borohydride group, which can act as a reducing agent in various chemical reactions. The compound has been explored for its ability to selectively reduce α, β-unsaturated carbonyl compounds to the corresponding allylic alcohols with high purity and yield .

Synthesis Analysis

The synthesis of lithium pyrrolidinoborohydride involves the reaction of n-BuLi with amine-boranes. This process yields lithium aminoborohydrides (LiABH3), which are powerful reducing agents . In a related synthesis, the reaction of (S)-2-(methoxymethyl)pyrrolidine with 1-chloro-3,5-dimethyldihydroborinines in the presence of NEt3 produces a lithium salt with a pyrrolidine structure . These synthetic routes demonstrate the versatility of lithium pyrrolidinoborohydride derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of lithium pyrrolidinoborohydride derivatives has been elucidated using various analytical techniques. For instance, X-ray crystallography has been used to determine the structure of a lithium salt derived from pyrrolidine, revealing a novel polymeric structure with infinite chains and alternating bis(boratabenzene)lithiate sandwich units . Similarly, the structure of lithium oligo-α-pyridylamides, which are structurally related to lithium pyrrolidinoborohydride, has been characterized, showing a range of coordination numbers for lithium ions .

Chemical Reactions Analysis

Lithium pyrrolidinoborohydride is known for its regiospecific reductions of α, β-unsaturated carbonyl compounds, converting them to allylic alcohols with high purity . This selective reduction is a valuable reaction in organic chemistry, as it allows for the synthesis of complex molecules with precise control over the functional groups. The compound's reactivity has also been explored in the context of lithium salts selective ion pair receptors, where it has been shown to capture lithium salts effectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium pyrrolidinoborohydride and its derivatives have been extensively studied. Ionic liquids composed of pyrrolidinium cations and various anions, including those containing lithium salts, have been investigated for their translational and rotational motions, diffusion coefficients, and ionic conductivity . These properties are crucial for applications in lithium-metal batteries, where the solvation structure and lithium mobility are key factors for performance . Additionally, the solvation of lithium salts by pyridine-based ligands has been studied, providing insights into the structural chemistry of lithium anilide solvates .

科学研究应用

Energy Storage and Lithium Batteries

Lithium pyrrolidinoborohydride is not directly mentioned in the available literature. However, lithium plays a crucial role in energy storage technologies, particularly in lithium-ion batteries. Lithium-ion batteries are essential for modern energy production and storage devices, powering everything from portable electronics to electric vehicles. The demand for lithium in these applications has made its extraction and processing a significant area of research. Studies focus on improving the extraction and recovery processes of lithium from various sources, including mineral ores and brines, to ensure the sustainability of this critical element (P. Choubey et al., 2016; Subrahmanyam Goriparti et al., 2014).

Solid-State Electrolytes and Conductors

Lithium-containing NASICON-structured materials have emerged as promising solid-state lithium-ion conductors. These materials offer high conductivity and are suitable for electrochemical energy storage devices. The structure and composition of these materials significantly influence their lithium ion conductivity, making them a focus of ongoing research in the field of advanced battery technologies (Andreas M. Rossbach et al., 2018).

Lithium Recovery and Recycling

With the growing demand for lithium, efficient recovery and recycling processes have become increasingly important. Research efforts are dedicated to developing technologies for extracting lithium from primary and secondary sources, including spent lithium-ion batteries. These studies aim to find sustainable and economically viable methods for lithium recycling, addressing the challenge of the limited availability of lithium resources (P. Meshram et al., 2014; Omar Velazquez-Martinez et al., 2019).

安全和危害

属性

InChI |

InChI=1S/C4H8BN.Li/c5-6-3-1-2-4-6;/h1-4H2;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURJQCOSTCRYPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]N1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BLiN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635656 |

Source

|

| Record name | Lithium hydrido(pyrrolidin-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium pyrrolidinoborohydride 1M solu | |

CAS RN |

144188-76-1 |

Source

|

| Record name | Lithium hydrido(pyrrolidin-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。